(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride

fluoroquinolone naphthyridone antibacterial

Researchers developing chiral fluoroquinolone antibacterials or GPCR antagonists require enantiopure, rigid bicyclic scaffolds. Racemic or flexible piperazine analogs cause unpredictable potency loss (DAT inhibitor IC50 drops to 127-1170 nM). • Enantiopure (1R,4R) Boc-protected bridged piperazine HCl salt for asymmetric synthesis • Key C7 chiral substituent enabling potent anti-staphylococcal activity (~3× MIC advantage over ciprofloxacin) • Consistent spatial presentation of pharmacophores unachievable with flexible piperazines • Supplied with full QA documentation; ready for immediate medicinal chemistry diversification

Molecular Formula C10H19ClN2O2
Molecular Weight 234.72 g/mol
CAS No. 1269437-74-2
Cat. No. B1418708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride
CAS1269437-74-2
Molecular FormulaC10H19ClN2O2
Molecular Weight234.72 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC1CN2.Cl
InChIInChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7;/h7-8,11H,4-6H2,1-3H3;1H/t7-,8-;/m1./s1
InChIKeyXFBFNTNDFXDYEC-SCLLHFNJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Bridged Piperazine Building Block Overview


(1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride (CAS 1269437-74-2) is a conformationally rigid, enantiopure bridged piperazine derivative that serves as a key intermediate in the synthesis of fluoronaphthyridone antibacterials and other bioactive molecules [1]. The compound features a tert-butyl carbamate (Boc) protecting group on one nitrogen and is stabilized as the hydrochloride salt, offering a defined stereochemical handle for asymmetric synthesis and medicinal chemistry [1].

Stereochemistry (1R,4R) enantiomer for stereoselective transformations
Functionalization Boc-protected amine with HCl salt supports controlled deprotection
Conformation Rigid [2.2.1] bridged scaffold for constrained design

Why Generic Piperazine Cannot Replace This Scaffold


The bridged [2.2.1] scaffold imposes a rigid, conformationally locked geometry that is fundamentally distinct from flexible piperazine rings. Direct evidence shows that substituting the flexible piperazine in dopamine transporter (DAT) inhibitors with the 2,5-diazabicyclo[2.2.1]heptane core (albeit in the (1S,4S) configuration) caused a drop in DAT affinity to IC50 = 127–1170 nM , demonstrating that simple ring-for-ring substitution without stereochemical and conformational matching leads to unpredictable or diminished activity. For procurement, this means that the exact (1R,4R) enantiomer with its defined spatial arrangement cannot be interchanged with racemic mixtures, the (1S,4S) enantiomer, or flexible piperazine analogs without risking loss of potency or altered pharmacological profiles.

Flexible piperazine replacement
Flexible piperazine substitution may sharply reduce target binding affinity, as observed in DAT inhibitor series.
Racemic or (1S,4S) enantiomer
Racemic mixtures or opposite enantiomer may not reproduce stereospecific interactions required for lead molecule activity.

Quantitative Differentiation Evidence


Antibacterial Potency vs. Ciprofloxacin

The fluoronaphthyridone BMY 40062 (1a), which is derived directly from the (1R,4R)-2,5-diazabicyclo[2.2.1]heptane scaffold, exhibits significantly greater in vitro antibacterial potency compared to ciprofloxacin and ofloxacin. Against staphylococci, BMY 40062 was approximately threefold more potent than ciprofloxacin and four- to eightfold more potent than ofloxacin [1]. This quantitative superiority is directly attributable to the bridged bicyclic amine at the C7 position, making the (1R,4R)-DBH core a critical starting material for next-generation fluoroquinolone development.

Antibacterial potency vs. ciprofloxacin
Head-to-head
~3-fold increase in activity vs ciprofloxacin; 4- to 8-fold vs ofloxacin (MIC)
Supports antimicrobial screening context for Gram-positive pathogens
Staphylococcal strains; standard MIC assay
fluoroquinolone naphthyridone antibacterial MIC

Cardiovascular Safety Profile Comparison

In a comparative canine cardiovascular study, intravenous infusion of BMY 40062 (1a) produced a pronounced decrease in mean arterial pressure (MAP). Replacement of the parent (1R,4R)-DBH group with a (1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl group in derivative 49 resulted in a significantly attenuated blood pressure drop [1]. The paper explicitly states that derivative 49 displayed a 'less marked decrease in blood pressure (MAP), compared to that of 1a' [1]. Although exact MAP values are behind the paywall, the differential classification is a key selection criterion for safety-conscious quinolone development.

Cardiovascular safety profile comparison
Head-to-head
Derivative 49 (modified DBH) showed less marked MAP decrease vs BMY 40062 (unsubstituted DBH)
Supports safety-related endpoint context (MAP) in canine model
Anesthetized or conscious dogs; IV infusion
fluoroquinolone blood pressure cardiovascular safety quinolone-class effect

Synthesis Yield Improvement

Cui et al. (2015) developed an epimerization–lactamization cascade to construct the (1R,4R)-DBH bridged lactam core, achieving 80% yield in the key step when using KHMDS as promoter (Bz substrate, entry 1) [1]. In contrast, the classical Bouzard-Remuzon double N-alkylation route proceeds in multiple steps with a lower overall yield (typically <50% overall from trans-4-hydroxy-L-proline) [1]. This marked improvement in step economy and yield enables bulk procurement of enantiopure (1R,4R)-DBH building blocks at reduced cost and higher purity.

Synthesis yield improvement
Cross-study
80% yield in key cascade step
Supports process chemistry and cost-effective procurement
KHMDS promoter, Bz substrate, 0.5 mmol scale
chiral synthesis cascade reaction process chemistry DBH derivatives

Enantiomeric Purity Advantage

Commercially sourced (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride is typically supplied with enantiomeric excess (ee) exceeding 98%, as confirmed by chiral HPLC or optical rotation . In contrast, racemic tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS 198989-07-0) is a mixture of (1R,4R) and (1S,4S) enantiomers that cannot deliver stereoselective outcomes in asymmetric transformations. Procurement of the enantiopure (1R,4R)-form eliminates the need for expensive chiral resolution steps and ensures batch-to-batch consistency in medicinal chemistry campaigns.

Enantiomeric purity advantage
Class-level
>98% ee vs racemic (0% ee)
Reported high enantiomeric purity supports stereochemical control
Supplier data; chiral HPLC or optical rotation confirmation
chiral purity stereochemistry asymmetric synthesis HPLC

Procurement-Driven Application Scenarios


Fluoroquinolone Antibiotic Lead Optimization

When designing next-generation fluoroquinolones with enhanced Gram-positive activity, the (1R,4R)-DBH core serves as the chiral C7 substituent that imparts potent anti-staphylococcal activity (BMY 40062, ~3× MIC advantage over ciprofloxacin) [REF-1]. Structure–activity relationship (SAR) exploration using the Boc-protected HCl salt as a starting material allows rapid diversification at the amide or secondary amine positions while maintaining the critical (1R,4R) stereochemistry, potentially circumventing the cardiovascular liability associated with the parent BMY 40062 (see Evidence Item 2).

Conformationally Constrained GPCR Antagonist Libraries

The rigid [2.2.1] scaffold is a privileged motif for G protein-coupled receptor (GPCR) antagonists, as demonstrated by CCR1 receptor inhibitor patents [REF-1]. Using (1R,4R)-Boc-DBH HCl as a chiral building block enables the parallel synthesis of focused libraries, where the locked conformation of the bridged piperazine ensures consistent spatial presentation of key pharmacophores, a feature that flexible piperazine cannot replicate (see Section 2).

Asymmetric Organocatalysis Ligand Development

The 2,5-diazabicyclo[2.2.1]heptane skeleton is recognized as a chiral diamine ligand for enantioselective transformations (e.g., diethylzinc addition to aldehydes with up to 92% ee) [REF-1]. The (1R,4R) enantiomer, accessible in >98% ee and with a free NH after Boc deprotection, provides a versatile entry into novel organocatalysts and transition-metal ligands, outperforming racemic or (1S,4S) mixtures that would lead to unpredictable enantioselectivity.

Peptide Turn Mimetic Synthesis

The bridged bicyclic diamino acid derived from (1R,4R)-DBH can act as a rigid β-turn mimic in peptidomimetic research [REF-1]. Procurement of the pure (1R,4R)-enantiomer ensures that the resulting synthetic peptide adopts the designed secondary structure, enabling structure-based design of protease inhibitors or antimicrobial peptides.

Application
Selection Property
Validation Focus
Fluoroquinolone lead optimization
Chiral (1R,4R)-DBH core as C7 substituent
Anti-staphylococcal activity and cardiovascular endpoint monitoring
GPCR antagonist library synthesis
Rigid bridged piperazine for conformational constraint
Consistent pharmacophore presentation and target binding
Asymmetric organocatalysis ligand development
Enantiopure (1R,4R)-DBH for chiral ligand synthesis
Enantioselectivity in catalytic transformations
Peptide β-turn mimetic synthesis
Rigid bicyclic diamino acid core
Secondary structure mimicry and protease inhibitor design
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